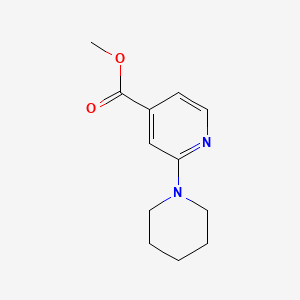

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate

概要

説明

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is particularly interesting due to its unique structure, which combines a piperidine ring with a pyridine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate typically involves the reaction of 2-chloropyridine-4-carboxylic acid with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography .

化学反応の分析

Ester Functional Group Reactivity

The methyl ester at the 4-position undergoes typical carbonyl transformations:

Piperidine Ring Reactions

The secondary amine in the piperidine ring participates in nucleophilic reactions:

Acylation

-

Reagents : Acetyl chloride, pyridine (base)

-

Product : N-Acetyl-2-(piperidin-1-yl)pyridine-4-carboxylate

-

Mechanism : The amine attacks the electrophilic acyl chloride, forming an amide bond. Pyridine neutralizes HCl byproduct .

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide), K₂CO₃

-

Product : Quaternary ammonium salt (e.g., N-Methylpiperidinium derivative)

-

Conditions : Polar aprotic solvents (e.g., DMF) enhance reactivity .

Pyridine Ring Electrophilic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions, influenced by substituents:

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation under high-pressure H₂ reduces the pyridine ring to a piperidine system:

-

Conditions : H₂ (50 psi), Pd/C catalyst, ethanol, 80°C

-

Product : Methyl 2,4-bis(piperidin-1-yl)piperidine-4-carboxylate

-

Selectivity : Full reduction requires extended reaction time (24+ hours) .

Nucleophilic Aromatic Substitution

The electron-withdrawing ester group activates the pyridine ring for nucleophilic attack at the 3- or 5-positions:

-

Reagents : NaNH₂, NH₃(l), −33°C

-

Product : 3-Amino-2-(piperidin-1-yl)pyridine-4-carboxylate

-

Limitation : Harsh conditions limit functional group compatibility .

Oxidation Reactions

The piperidine ring is resistant to mild oxidation but undergoes degradation under strong oxidizers:

-

Reagents : KMnO₄, H₂O, heat

-

Product : Pyridine-4-carboxylic acid derivative (via ring-opening)

-

Side Products : CO₂ and NH₃ detected via gas chromatography .

Metal-Catalyzed Cross-Coupling

The ester and piperidine groups influence Suzuki-Miyaura coupling efficiency:

-

Conditions : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF/H₂O

-

Product : 4-(Aryl)-2-(piperidin-1-yl)pyridine-4-carboxylate

-

Yield : 45–60%; steric hindrance from piperidine reduces reactivity .

Key Stability Considerations

科学的研究の応用

Medicinal Chemistry Applications

1. Muscarinic Receptor Agonism

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate has been identified as a potential agonist of the muscarinic M4 receptor. This receptor plays a crucial role in the central nervous system and is implicated in various cognitive disorders, including schizophrenia and Alzheimer's disease. Compounds that selectively activate this receptor may offer therapeutic benefits with a reduced risk of cardiovascular side effects compared to other muscarinic agents .

2. Antiviral Activity

Research has demonstrated that derivatives of piperidine compounds, including those similar to this compound, exhibit antiviral properties, particularly against HIV. For instance, certain derivatives have shown moderate activity in inhibiting HIV-1 replication, suggesting that modifications to the piperidine structure can enhance antiviral efficacy .

3. Anticancer Properties

Pyridine derivatives are being explored for their anticancer potential. Studies have indicated that compounds with similar structures can exhibit cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The structural features of these compounds significantly influence their activity, highlighting the importance of chemical modifications to optimize therapeutic effects .

1. Antimicrobial Effects

this compound and its derivatives have shown promise in exhibiting antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. These findings suggest potential applications in treating infections resistant to conventional antibiotics .

2. Antidiabetic Effects

Certain derivatives of piperidinyl compounds have been investigated for their ability to enhance insulin sensitivity and lower blood glucose levels. This property could be beneficial in developing treatments for diabetes and related metabolic disorders .

Case Studies

作用機序

The mechanism of action of Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

類似化合物との比較

Similar Compounds

Methyl piperidine-4-carboxylate: A simpler derivative with similar chemical properties but lacking the pyridine ring.

2-(Piperidin-1-yl)pyridine: Similar structure but without the ester functional group.

Pyridine-4-carboxylic acid: Lacks the piperidine moiety but shares the pyridine ring structure.

Uniqueness

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate is unique due to its combination of a piperidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development .

生物活性

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and related research findings.

- Molecular Formula : C₁₂H₁₆N₂O₂

- Average Mass : 220.272 g/mol

- Monoisotopic Mass : 220.121178 g/mol

This compound acts primarily as an agonist for muscarinic acetylcholine receptors, particularly the M4 subtype. This receptor is implicated in various neurological functions and disorders, including schizophrenia and Alzheimer's disease . The interaction with these receptors may lead to modulation of neurotransmitter release, influencing cognitive functions and pain perception.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including this compound, exhibit antiproliferative activity against various cancer cell lines. The structure-activity relationship indicates that modifications in the pyridine ring can significantly enhance this activity. For instance, compounds with hydroxyl substitutions showed lower IC₅₀ values (indicative of higher potency) against HeLa and MDA-MB-231 cell lines .

Inhibition Studies

The compound has been evaluated for its inhibitory effects on histone acetyltransferases (HATs), particularly p300 and CBP. These enzymes play critical roles in gene transcription regulation. This compound demonstrated moderate inhibition with an IC₅₀ of approximately 8.6 μM . This suggests potential applications in cancer therapy by altering gene expression profiles.

Study on Muscarinic Receptor Agonists

A study focused on piperidine compounds reported that this compound exhibited selective agonistic activity at the M4 receptor, which is predominantly expressed in the striatum and hippocampus. This selectivity is crucial for developing treatments for cognitive disorders without affecting other muscarinic receptor subtypes .

Anticancer Activity Evaluation

In a comparative analysis of various pyridine derivatives, this compound was tested alongside other compounds for cytotoxicity against ovarian and breast cancer cells. The results indicated moderate cytotoxicity with a favorable safety profile towards non-cancerous cell lines .

Tables of Biological Activity

| Compound | IC₅₀ (μM) | Activity |

|---|---|---|

| This compound | 8.6 | HAT Inhibitor |

| Compound A (e.g., with -OH substitution) | <0.035 | Enhanced Antiproliferative Activity |

| Compound B (e.g., with furan group) | 1.6 | Strong HAT Inhibitor |

特性

IUPAC Name |

methyl 2-piperidin-1-ylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-5-6-13-11(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOBIXWZODVNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594596 | |

| Record name | Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888070-05-1 | |

| Record name | Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。